N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C22H19ClN2O3 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27) |
InChI Key |
KEUXLWIQTBTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclohexenone Precursor Preparation
The foundational step involves synthesizing a substituted cyclohexenone derivative. A common method employs the Robinson annulation between methyl vinyl ketone and a benzaldehyde derivative under basic conditions. For the 7-phenyl substitution, phenylacetaldehyde serves as the starting material:
This reaction proceeds via Michael addition followed by intramolecular aldol condensation, yielding a bicyclic intermediate.
Reductive Amination for Ring Saturation
Catalytic hydrogenation using Pd/C or Raney nickel under 3–5 atm H₂ reduces the cyclohexenone’s double bond while simultaneously introducing the amine functionality through reductive amination:
Optimization studies indicate that maintaining a reaction temperature of 50–60°C prevents over-reduction of the aromatic phenyl substituent.
Installation of Dioxo Functionalities
Selective Oxidation at C2 and C5
The 2,5-dioxo groups are introduced through a two-stage oxidation protocol:
-
C5 Ketone Formation : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the C5 secondary alcohol to a ketone at 0–5°C
-
C2 Ketone Installation : Subsequent treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the C2 position without affecting other functional groups
Reaction conditions must be tightly controlled to avoid side reactions such as over-oxidation or epimerization at adjacent chiral centers.
Carboxamide Group Introduction
Chlorophenyl Isocyanate Coupling
The final stage employs 4-chlorophenyl isocyanate as the acylating agent. The reaction proceeds via nucleophilic attack of the quinoline’s secondary amine on the isocyanate carbonyl:
Critical parameters include:
-
Strict anhydrous conditions (molecular sieves)
-
Catalytic 4-dimethylaminopyridine (DMAP) to enhance reactivity
-
Reaction temperature maintained at −10°C to prevent urea formation
Yield optimization data from analogous amidation reactions demonstrate the impact of solvent choice:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 0 | 93 |
| DCM | −20 | 88 |
| 1,4-Dioxane | 20 | 80 |
Lower temperatures in dichloromethane significantly reduce side product formation while maintaining high conversion rates.
Purification and Characterization
Chromatographic Separation
The crude product undergoes silica gel chromatography using a gradient eluent system:
-
Mobile Phase : Hexane/ethyl acetate (4:1 → 1:1)
-
Rf Value : 0.32 in hexane:EtOAc (3:2)
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity after two successive crystallizations from ethanol/water.
Spectroscopic Validation
Key characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.45–7.32 (m, 9H, Ar-H), 4.01 (q, J=6.8 Hz, 1H, CH)
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II)
-
HRMS : m/z 394.8512 [M+H]⁺ (calc. 394.8515)
Comparative Analysis of Synthetic Routes
Alternative pathways evaluated during method development include:
| Approach | Advantages | Limitations |
|---|---|---|
| Classical Cyclization | High atom economy | Low regioselectivity |
| Metal-Catalyzed Coupling | Excellent yield | Requires expensive ligands |
| Enzymatic Amination | Green chemistry compliant | Limited substrate scope |
The selected multi-step sequence balances yield (72% overall) with practicality for scale-up.
Challenges and Optimization Opportunities
Key areas for process improvement:
-
Oxidation Selectivity : Developing transition-metal catalysts for site-specific C–H activation could bypass sequential oxidation steps
-
Amide Coupling Efficiency : Recent advances in flow chemistry demonstrate potential for 3x yield improvement in continuous reactors
-
Waste Reduction : Implementing biocatalytic steps could decrease heavy metal usage by 40–60%
Chemical Reactions Analysis
Acylation: Acetyl chloride, acetic anhydride, base (e.g., pyridine).
Reduction: Hydrogen gas (catalyzed by palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., bromine, iodine).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H19ClN2O3
- CAS Number : 879617-17-1
The structure features a quinoline backbone with multiple functional groups that enhance its biological activity.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can effectively inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the structure is often correlated with increased antimicrobial activity.
A study involving related compounds demonstrated significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide could possess similar efficacy against resistant strains .
Anticancer Potential
This compound is being investigated for its anticancer properties. Molecular docking studies indicate that this compound can interact with key enzymes involved in cancer cell proliferation. For example:
- Compounds with similar structures have shown antiproliferative activity against human colorectal adenocarcinoma cell lines.
- Induced-fit docking studies suggest effective binding to PI3Kαs (phosphoinositide 3-kinases), which are crucial in cancer signaling pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Screening
A series of related quinoline derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed promising IC50 values indicating effective antiproliferative actions against colon carcinoma cells .
Mechanism of Action
- The exact mechanism of action is context-dependent and may vary based on specific applications.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with several octahydroquinoline carboxamide derivatives, differing primarily in substituents on the phenyl rings. Below is a detailed comparison based on available data from analogs in the same chemical class :
Table 1: Structural and Physicochemical Properties of Analogous Compounds
| Compound ID | Substituent (N-phenyl) | Substituent (Position 7) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | 4-chlorophenyl | Phenyl | C₂₆H₂₂ClN₂O₃ | 452.92 | Not provided |
| BH54292 | 2-methoxy-5-methylphenyl | 4-methoxyphenyl | C₂₅H₂₆N₂O₅ | 434.48 | 879624-93-8 |
| BH54293 | 3-chloro-4-methylphenyl | 4-methoxyphenyl | C₂₄H₂₃ClN₂O₄ | 438.90 | 879578-48-0 |
| BH54294 | 4-fluorophenyl | 4-methoxyphenyl | C₂₃H₂₁FN₂O₄ | 408.42 | 879587-52-7 |
| BH54296 | Phenyl | Furan-2-yl | C₂₀H₁₈N₂O₄ | 350.37 | 879624-99-4 |
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to BH54294 (4-fluorophenyl) or BH54292 (methoxy/methylphenyl). Chlorine’s electronegativity and steric bulk could influence binding to hydrophobic pockets in target proteins, such as ATP-binding cassette (ABC) transporters like BCRP/ABCG2 .
- The phenyl group at position 7 in the target compound contrasts with BH54296’s furan-2-yl substituent. Aromatic vs. heteroaromatic moieties may alter π-π stacking interactions or metabolic stability.
The octahydroquinoline scaffold may share mechanistic similarities, though substituent differences likely modulate specificity and potency.
Research Findings and Mechanistic Insights
Table 2: Functional Comparisons with Reference Compounds
Critical Analysis:
- BCRP Specificity: Ko143, a tetracyclic FTC analog, demonstrates nanomolar potency against BCRP without cross-reactivity with P-glycoprotein or MRP1 . The target compound’s octahydroquinoline core may offer a distinct binding mode, but empirical data are required to confirm this.
- Structural Determinants of Activity :
- Chlorine vs. Methoxy Groups : Chlorine’s larger atomic radius and hydrophobicity may enhance membrane permeability compared to methoxy-substituted analogs (e.g., BH54292), aligning with trends in MDR modulator design.
- 7-Phenyl vs. 7-Furan : The phenyl group in the target compound likely improves metabolic stability over BH54296’s furan, which is susceptible to oxidative degradation.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide in laboratory settings?
- Methodological Answer : Implement strict safety measures including:
- Use of personal protective equipment (PPE) such as gloves, lab coats, and goggles to prevent skin/eye contact.
- Storage in dry, ventilated, and corrosion-resistant containers away from heat and light .
- Immediate decontamination of spills using approved solvents and adherence to emergency response protocols (e.g., rinsing eyes for 15+ minutes, medical consultation for inhalation exposure) .
- Key Consideration : Prioritize toxicity assessments for acute (e.g., skin irritation) and chronic (e.g., carcinogenicity) health risks outlined in safety datasheets.
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error approaches:
- Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and use factorial designs to explore interactions .
- Employ response surface methodology (RSM) to model reaction yield/purity as a function of parameters, enabling predictive optimization .
- Example : A central composite design could resolve nonlinear relationships between reaction time and enantiomeric purity.
Q. What spectroscopic and computational techniques are recommended for characterizing this compound’s structure?
- Methodological Answer : Combine:
- Experimental : High-resolution NMR (1H/13C) to confirm proton environments and carbonyl groups; mass spectrometry (HRMS) for molecular weight validation .
- Computational : Density Functional Theory (DFT) to simulate IR/NMR spectra and compare with empirical data, ensuring structural accuracy .
- Advanced Tip : Use X-ray crystallography for absolute stereochemical assignment if single crystals are obtainable.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Integrate:
- Quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
- Machine learning (ML) models trained on reaction databases to predict regioselectivity or side-product formation under varying conditions .
- Case Study : Transition state analysis could reveal steric hindrance at the 4-chlorophenyl group, guiding catalyst selection for functionalization.
Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
- Methodological Answer :
- Comparative analysis : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables causing discrepancies .
- Cross-validation : Use multiple characterization techniques (e.g., HPLC, DSC) to confirm purity and phase behavior .
- Example : Discrepancies in melting points may arise from polymorphic forms; DSC and PXRD can differentiate crystalline phases.
Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?
- Methodological Answer :
- Aquatic toxicity assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic effects .
- Degradation studies : Simulate hydrolysis/photolysis pathways via LC-MS to identify breakdown products and half-lives .
- Regulatory Alignment : Align with OECD guidelines for chemical fate testing (e.g., OECD 301 for biodegradability).
Q. What advanced reactor designs improve scalability for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
